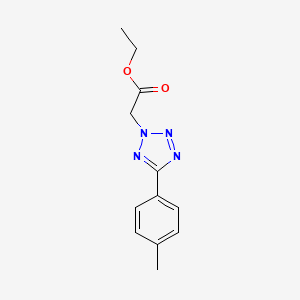

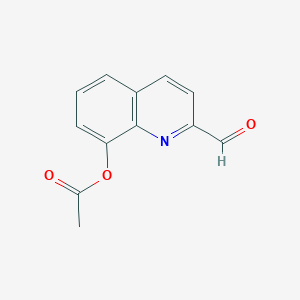

![molecular formula C18H17N5O3 B2770179 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 2097867-22-4](/img/structure/B2770179.png)

2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is complex and varies based on the specific derivative . Unfortunately, the specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving quinoxaline derivatives can be complex and depend on the specific derivative and reaction conditions . The specific chemical reactions involving “this compound” are not detailed in the available resources.Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactions

A diverse range of chemical synthesis techniques and reactions have been explored to construct complex heterocyclic compounds, which share structural motifs or chemical characteristics with 2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one. These methodologies often aim at the creation of compounds with potential biological activities. For instance, the ligand-free Cu-catalyzed [3 + 2] cycloaddition has been developed for the synthesis of pyrrolo[1,2-a]quinolines using ethyl 2-(quinolin-2-yl)acetates and ethyl 2-(pyridin-2-yl)acetates with (E)-chalcones, highlighting an approach to synthesize structurally related quinoxaline derivatives under mild conditions with air as the sole oxidant (Yang Yu et al., 2016). Similarly, innovative strategies for the synthesis of dihydropyrrolo[2,3-h]quinolines demonstrate the catalytic potential of simple solvents like DMSO-water in promoting efficient synthesis routes for quinoxaline derivatives (Hui Liao & Qiuhua Zhu, 2019).

Quantum Chemical Calculations and Corrosion Inhibition

Quantum chemical calculations based on Density Functional Theory (DFT) have been employed to understand the molecular structure and inhibition efficiency relationship of quinoxaline derivatives. These studies can provide insights into the inhibition efficiencies of compounds structurally similar to this compound, particularly as corrosion inhibitors for metals in aggressive media (A. Zarrouk et al., 2014).

Biological Activities and Therapeutic Potential

The synthesis of novel heterocyclic compounds, including quinoxaline derivatives, often targets the investigation of their biological activities. For example, the design and synthesis of novel fluoroquinolones based on quinoline derivatives aim to evaluate their in vivo activity against Mycobacterium tuberculosis, suggesting a potential area of therapeutic application for quinoxaline analogs (A. Shindikar & C. Viswanathan, 2005). This highlights the interest in synthesizing and testing compounds with a core structure similar to this compound for potential antibacterial and antitubercular properties.

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-17-6-3-8-20-23(17)12-18(25)22-9-7-13(11-22)26-16-10-19-14-4-1-2-5-15(14)21-16/h1-6,8,10,13H,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTHFGWYBLPSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CN4C(=O)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)

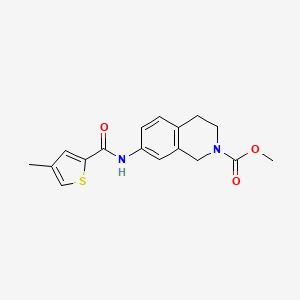

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2770101.png)

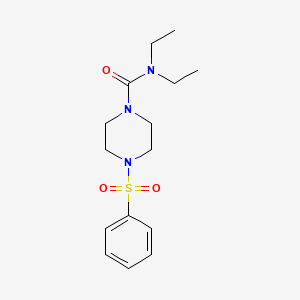

![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)

![2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B2770105.png)

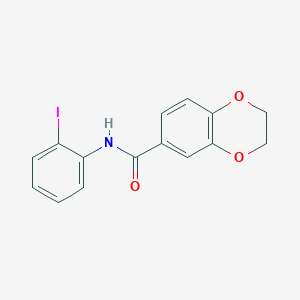

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2770107.png)

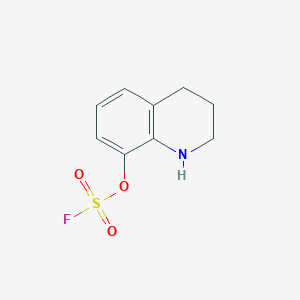

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2770108.png)

![N-(butan-2-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770113.png)

![ethyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2770118.png)